

# Hsd17B13-IN-35: A Chemical Probe for Elucidating the Function of HSD17B13

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## Compound of Interest

Compound Name: Hsd17B13-IN-35

Cat. No.: B12364836

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).<sup>[1][2][3]</sup> Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, highlighting the potential of HSD17B13 inhibition as a therapeutic strategy.<sup>[1][2][4]</sup>

**Hsd17B13-IN-35** is a potent and selective chemical probe designed to facilitate the investigation of HSD17B13's biological functions and its role in disease pathogenesis. These application notes provide detailed protocols for utilizing **Hsd17B13-IN-35** in key in vitro assays.

While specific data for **Hsd17B13-IN-35** is not publicly available, this document leverages protocols and data from a well-characterized HSD17B13 chemical probe, BI-3231, to provide a comprehensive guide.<sup>[5][6][7]</sup>

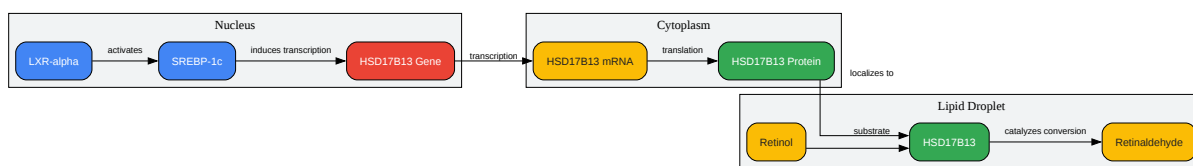
## Quantitative Data Summary

The following table summarizes the in vitro potency and cellular activity of a representative HSD17B13 chemical probe, BI-3231. This data serves as a benchmark for researchers using **Hsd17B13-IN-35**.

Parameter	Value	Assay System	Reference
Biochemical Potency			
Ki (human HSD17B13)	0.7 ± 0.2 nM	Enzymatic Assay	[6]
IC50 (human HSD17B13)	> 10 µM (vs. HSD17B11)	Enzymatic Assay	[6]
Cellular Activity			
IC50	11 ± 5 nM	Cellular hHSD17B13 Assay (HEK cells)	[6]
Target Engagement			
DSF (temperature shift)	16.7 K (in the presence of NAD+)	Differential Scanning Fluorimetry	[6]

## Signaling Pathway of HSD17B13

HSD17B13 expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[2][8] Once expressed, HSD17B13 localizes to lipid droplets and catalyzes the conversion of retinol to retinaldehyde.[2][9]



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HSD17B13 signaling and function.

## Experimental Protocols

### HSD17B13 Retinol Dehydrogenase Activity Assay

This cell-based assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of its substrate, all-trans-retinol, to retinaldehyde.<sup>[1][10]</sup>

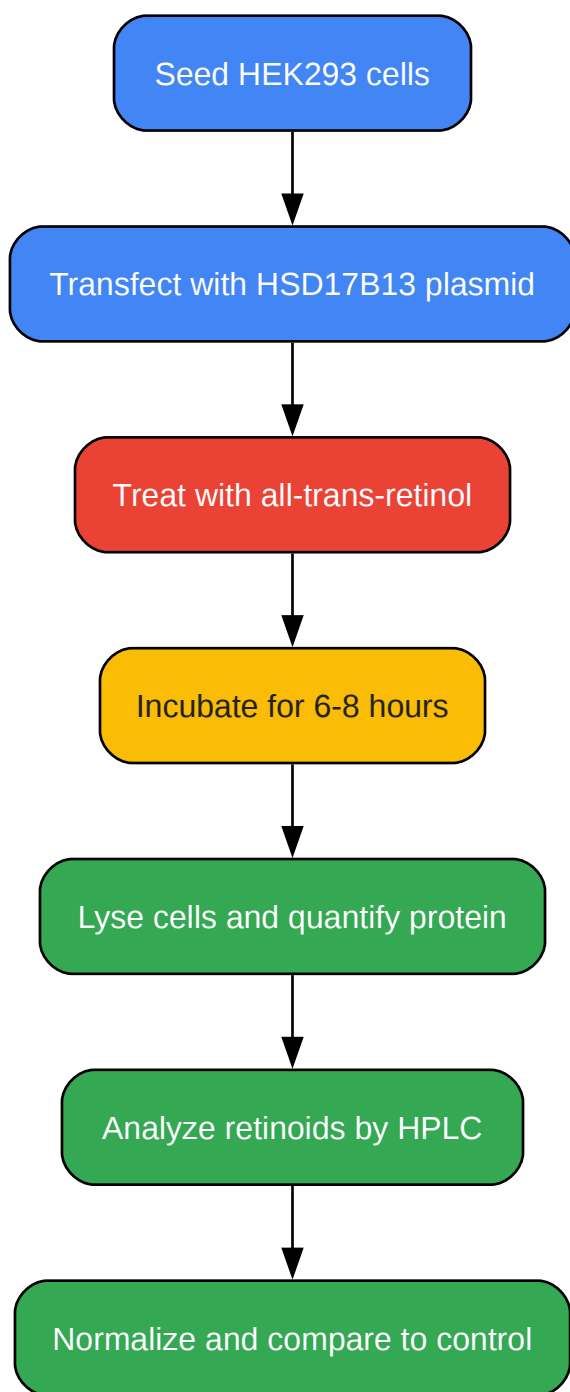
Materials:

- HEK293 cells
- Expression vectors for HSD17B13 (and variants or empty vector control)
- All-trans-retinol (Toronto Research Chemicals)
- Ethanol
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Transfection reagent (e.g., Lipofectamine)
- Lysis buffer (e.g., 1% Triton X-100, 50 mM Tris pH 8, 150 mM NaCl)
- Protein quantification assay (e.g., BCA assay)
- High-Performance Liquid Chromatography (HPLC) system with a normal-phase column
- Retinaldehyde and retinoic acid standards

Protocol:

- Cell Culture and Transfection:
  - Seed HEK293 cells in triplicate in 6-well plates one day prior to transfection.

- Transfect cells with HSD17B13 expression vector, mutant vector, or empty vector using a suitable transfection reagent according to the manufacturer's instructions.
- Substrate Treatment:
  - 24 hours post-transfection, add all-trans-retinol (dissolved in ethanol) to the culture medium at a final concentration of 2 or 5  $\mu\text{M}$ . The final ethanol concentration should not exceed 0.5% (v/v).
  - Incubate the cells for 6 to 8 hours.
- Cell Lysis and Sample Preparation:
  - After incubation, wash the cells with PBS and lyse them in lysis buffer.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of each lysate.
- HPLC Analysis:
  - Separate retinaldehyde and retinoic acid from the cell lysates using normal-phase HPLC.
  - Quantify the levels of retinaldehyde and retinoic acid by comparing with known standards.
- Data Analysis:
  - Normalize the retinoid levels to the protein concentration of each sample.
  - Express the results as relative values compared to the empty vector control.



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Retinol dehydrogenase assay workflow.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[11][12] Ligand binding often stabilizes the target protein, leading to an increase in its thermal stability.

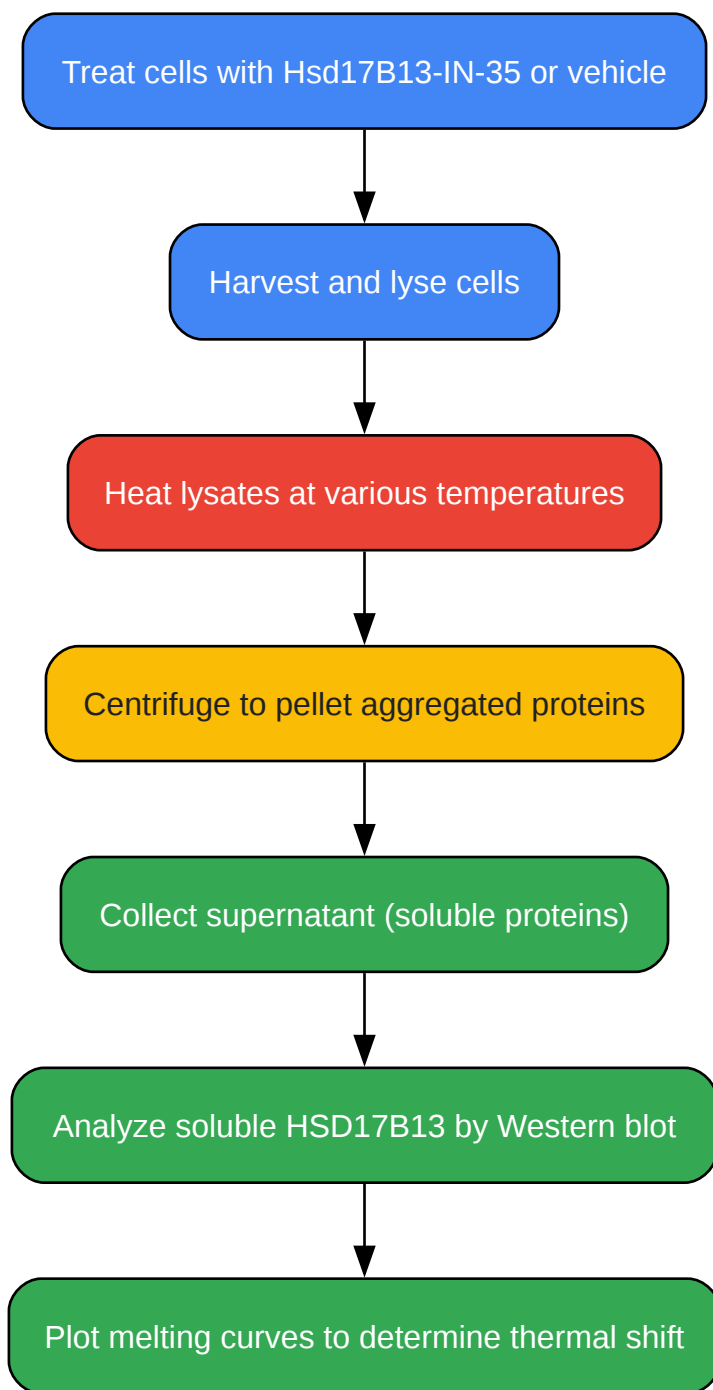
#### Materials:

- Cells expressing HSD17B13 (e.g., HEK293 cells overexpressing HSD17B13, or a relevant liver cell line)
- **Hsd17B13-IN-35** (or other inhibitor)
- Vehicle control (e.g., DMSO)
- PBS
- Lysis buffer with protease inhibitors
- PCR tubes or 96-well plates
- Thermocycler or heating block
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-HSD17B13 antibody

#### Protocol:

- Compound Treatment:
  - Treat cultured cells with **Hsd17B13-IN-35** at the desired concentration or with vehicle control for a specified time (e.g., 1-3 hours).
- Cell Harvesting and Lysis:
  - Harvest the cells and wash with PBS.
  - Resuspend the cell pellet in lysis buffer.

- Lyse the cells (e.g., by freeze-thaw cycles or sonication).
- Heat Treatment:
  - Aliquot the cell lysates into PCR tubes or a 96-well plate.
  - Heat the lysates at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. Include an unheated control.
- Separation of Soluble and Aggregated Protein:
  - Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Analysis of Soluble Protein:
  - Carefully collect the supernatant containing the soluble protein fraction.
  - Analyze the amount of soluble HSD17B13 in each sample by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
- Data Analysis:
  - Quantify the band intensities from the Western blot.
  - Plot the amount of soluble HSD17B13 as a function of temperature for both the vehicle- and inhibitor-treated samples.
  - A shift in the melting curve to a higher temperature in the presence of **Hsd17B13-IN-35** indicates target engagement.



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CETSA experimental workflow.

## Conclusion



**Hsd17B13-IN-35** represents a valuable tool for dissecting the physiological and pathophysiological roles of HSD17B13. The protocols outlined in these application notes provide a framework for researchers to investigate the enzymatic activity of HSD17B13 and to confirm target engagement of inhibitors in a cellular environment. By utilizing such chemical probes, the scientific community can further unravel the mechanisms by which HSD17B13 contributes to liver disease and accelerate the development of novel therapeutics.

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